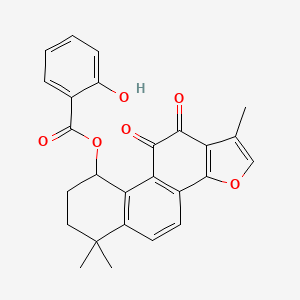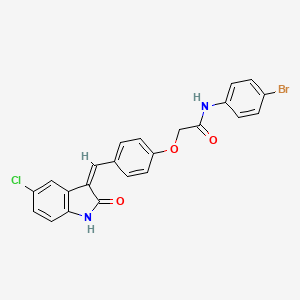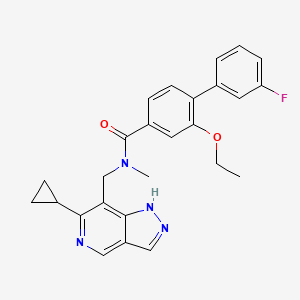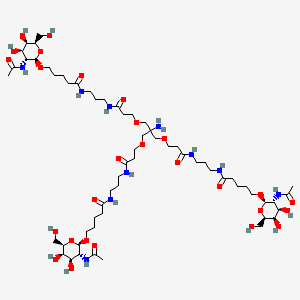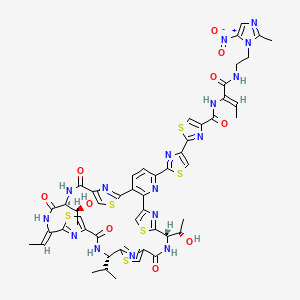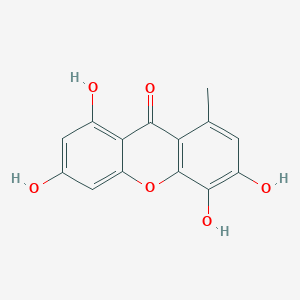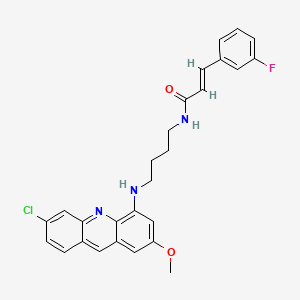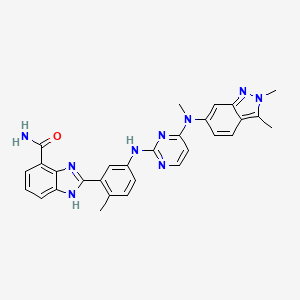
Tph1-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tph1-IN-1 is a selective inhibitor of tryptophan hydroxylase 1 (TPH1), an enzyme that catalyzes the rate-limiting step in the biosynthesis of serotonin. This compound has garnered significant interest due to its potential therapeutic applications in modulating serotonin levels, which are implicated in various physiological and pathological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tph1-IN-1 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance selectivity and potency. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The process may also include purification steps such as crystallization, chromatography, and recrystallization to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Tph1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Tph1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of TPH1 in serotonin biosynthesis and its inhibition.
Biology: Employed in research to understand the physiological and pathological roles of serotonin in various tissues.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to serotonin dysregulation, such as depression, anxiety, and irritable bowel syndrome.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin-related pathways.
Wirkmechanismus
Tph1-IN-1 exerts its effects by selectively binding to the active site of TPH1, thereby inhibiting its catalytic activity. This inhibition reduces the conversion of tryptophan to 5-hydroxytryptophan, the precursor to serotonin. The molecular targets and pathways involved include the serotonin biosynthesis pathway and various serotonin receptors that mediate its physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Omeprazole: A proton pump inhibitor that also inhibits TPH1 and TPH2 with lower potency.
Phenylalanine Derivatives: Various phenylalanine-based inhibitors that target TPH1 with different binding affinities and selectivities.
Uniqueness
Tph1-IN-1 is unique in its high selectivity and potency for TPH1 compared to other inhibitors. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound’s ability to modulate peripheral serotonin levels without affecting central serotonin synthesis makes it a valuable tool for studying and treating peripheral serotonin-related conditions.
Eigenschaften
Molekularformel |
C21H18N6O4S |
|---|---|
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
3-ethyl-7-[2-(4-hydroxyphenyl)-2-oxoethyl]-8-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C21H18N6O4S/c1-2-26-18-17(19(30)24-20(26)31)27(11-15(29)12-3-5-14(28)6-4-12)16(23-18)9-13-10-25-7-8-32-21(25)22-13/h3-8,10,28H,2,9,11H2,1H3,(H,24,30,31) |
InChI-Schlüssel |
SPHUWCRZHWIWIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C(=O)NC1=O)N(C(=N2)CC3=CN4C=CSC4=N3)CC(=O)C5=CC=C(C=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


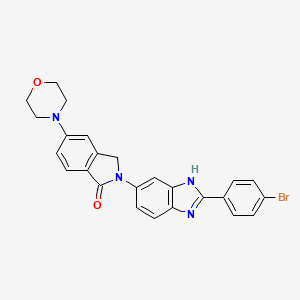
![disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12378870.png)
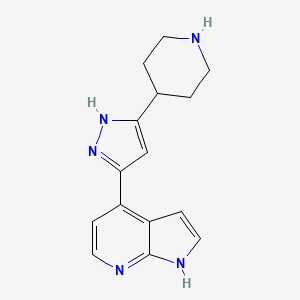
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B12378885.png)
